REACTION_SMILES
|
[C:3](#[N:4])[c:5]1[cH:6][c:7]2[cH:8][cH:9][nH:10][c:11]2[cH:12][cH:13]1.[CH3:14][N:15]1[CH2:16][CH2:17][CH2:18][C:19]1=[O:20].[H-:2].[Na+:1]>>[C:3](#[N:4])[c:5]1[cH:6][c:7]2[cH:8][cH:9][n:10]([NH2:15])[c:11]2[cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc2[nH]ccc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc2c(ccn2N)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |